molecular formula C27H26BN3O2 B3027290 2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine CAS No. 1269508-31-7

2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine

Cat. No.: B3027290
CAS No.: 1269508-31-7
M. Wt: 435.3 g/mol
InChI Key: FXHGBACNYDFALU-UHFFFAOYSA-N
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Description

This triazine derivative features a central 1,3,5-triazine ring substituted with two phenyl groups and a boronate ester-functionalized phenyl group at the 2, 4, and 6 positions, respectively. Its molecular formula is C₂₇H₂₆BN₃O₂, with a molecular weight of 435.33 g/mol . The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, making it a critical building block for synthesizing optoelectronic materials, including dyes for solar cells and organic light-emitting diodes (OLEDs) . It is commercially available with ≥98% purity and exhibits a melting point of 212°C .

Properties

IUPAC Name

2,4-diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26BN3O2/c1-26(2)27(3,4)33-28(32-26)22-17-11-16-21(18-22)25-30-23(19-12-7-5-8-13-19)29-24(31-25)20-14-9-6-10-15-20/h5-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHGBACNYDFALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269508-31-7
Record name 2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
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Mechanism of Action

Target of Action

It’s known that the compound contains aboronic acid pinacol ester group , which is commonly used in Suzuki coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in many biochemical processes.

Biochemical Pathways

The compound’s involvement in Suzuki coupling reactions suggests that it may affect biochemical pathways involving the formation of carbon-carbon bonds. This could potentially influence a wide range of biochemical processes, as these bonds are fundamental to the structure of many organic compounds. The specific pathways affected would depend on the context in which the compound is used.

Pharmacokinetics

Its physical properties such as its solid state and melting point can impact its bioavailability.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, Suzuki coupling reactions typically require the presence of a palladium catalyst. Additionally, the reactions should be carried out under an inert atmosphere. Therefore, the compound’s action can be significantly affected by the presence or absence of these conditions.

Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. This suggests that it may interact with enzymes, proteins, and other biomolecules that are involved in these reactions.

Molecular Mechanism

It is known to undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts, suggesting that it may exert its effects at the molecular level through these reactions.

Biological Activity

2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant case studies that highlight its pharmacological potential.

Molecular Characteristics

  • Molecular Formula : C27H26BN3O2
  • Molecular Weight : 435.33 g/mol
  • CAS Registry Number : 1268508-31-7
  • Melting Point : 212 °C
  • Purity : ≥98.0% (GC) .

The compound belongs to the class of triazines and has been studied for its interaction with various biological targets. Notably, triazine derivatives have shown potential as antagonists of the adenosine A2A receptor, which is implicated in several neurological disorders. The structure of this compound suggests it could similarly engage in receptor binding and modulation.

Antagonistic Effects

Research indicates that triazine derivatives can act as selective antagonists for the adenosine A2A receptor. For instance, a related study demonstrated that certain triazine compounds effectively inhibited receptor activity in vivo and in vitro models .

Pharmacokinetics

In pharmacokinetic studies involving related triazine compounds:

  • Plasma Clearance : Approximately 42 mL/min/kg.
  • Volume of Distribution (Vd) : About 4.6 L/kg.
  • Half-life (t1/2) : Ranges from 1.1 to 1.2 hours depending on administration route .

Case Studies

A notable study investigated the effects of a closely related compound on Parkinson's disease models. The compound showed promise in enhancing the efficacy of levodopa treatment without increasing dyskinesia side effects . This suggests that this compound could have similar applications.

Data Table

PropertyValue
Molecular FormulaC27H26BN3O2
Molecular Weight435.33 g/mol
Melting Point212 °C
Purity≥98.0%
Plasma Clearance42 mL/min/kg
Volume of Distribution (Vd)4.6 L/kg
Half-life1.1 - 1.2 hours

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its ability to undergo various chemical reactions:

  • Cross-Coupling Reactions : It can participate in Suzuki-Miyaura cross-coupling reactions due to the presence of boronic ester functionality. This allows for the formation of biaryl compounds which are critical in pharmaceuticals and agrochemicals .

Photovoltaic Materials

Research indicates that derivatives of triazine compounds can be utilized in the development of organic photovoltaic cells:

  • Charge Transport Materials : The compound's electronic properties make it suitable for use as a charge transport material in organic solar cells. Its ability to facilitate electron transfer can enhance the efficiency of photovoltaic devices .

Fluorescent Probes

Due to its structural characteristics, this compound can be employed as a fluorescent probe:

  • Biological Imaging : The incorporation of the triazine moiety allows for specific interactions with biological targets, making it useful in imaging applications for cellular studies .

Catalysis

The compound has been explored for its catalytic properties:

  • Catalytic Activity : Studies suggest that it can act as a catalyst in various reactions including oxidation and polymerization processes, contributing to greener synthesis pathways in organic chemistry .

Comparison with Similar Compounds

Commercial and Industrial Relevance

  • Suppliers : Available from TCI America (≥98% purity), BLD Pharmatech (MFCD29918901), and CymitQuimica (€107/g) .
  • Cost : Prices range from €90–323/g , depending on scale and supplier .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine, and how do reaction parameters affect purity?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where the boronate ester moiety reacts with halogenated triazine precursors. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–1 mol% .
  • Temperature : 80–100°C in THF or dioxane under inert atmosphere .
  • Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates .
    • Yield Optimization : Prolonged reaction times (>24 hrs) improve yield but may increase side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and boron-adjacent carbons (δ 80–85 ppm) confirm structural integrity .
  • FT-IR : B-O stretching (~1350 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and rule out boronate hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings involving this boronate ester?

  • Methodology :

  • Variable Control : Replicate conditions from conflicting studies (e.g., catalyst loading, solvent purity) .
  • Side Reaction Analysis : Monitor deborylation via ¹¹B NMR; use stabilizers like ethylene glycol to suppress hydrolysis .
  • Statistical Design : Apply DoE (Design of Experiments) to isolate critical factors (e.g., temperature vs. base strength) .

Q. What strategies optimize the compound’s electronic properties for use in OLEDs or photocatalysts?

  • Methodology :

  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to the triazine core to enhance electron mobility .
  • Computational Modeling : DFT calculations (Gaussian 09) predict HOMO/LUMO levels and charge-transfer efficiency .
  • Device Integration : Test in heterojunction layers with hole-transport materials (e.g., Spiro-OMeTAD) .

Q. How does environmental pH influence the stability of the boronate ester group, and what degradation pathways are observed?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 72 hrs. Monitor via HPLC-MS for deborylation products (e.g., phenolic derivatives) .
  • Mechanistic Insight : Isotopic labeling (¹⁸O-H₂O) traces hydrolysis pathways .

Q. What advanced techniques validate crystallinity and polymorphism in this triazine derivative?

  • Methodology :

  • SC-XRD : Single-crystal X-ray diffraction resolves bond angles and packing motifs .
  • DSC/TGA : Differential scanning calorimetry identifies phase transitions; correlate with solvent used in recrystallization .

Methodological Considerations Table

Research AspectKey TechniquesCritical ParametersReferences
Synthesis Suzuki-Miyaura coupling, Column chromatographyPd catalyst, Anhydrous conditions
Characterization NMR, FT-IR, HRMSDeuterated solvents, High-resolution MS
Stability HPLC-MS, Isotopic labelingpH, Temperature control
Application DFT modeling, Device fabricationHOMO/LUMO alignment, Layer compatibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine

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